Ethylene bis(3-mercaptopropionate) CAS 22504-50-3 chemical properties
Ethylene bis(3-mercaptopropionate) CAS 22504-50-3 chemical properties
Technical Whitepaper: Ethylene bis(3-mercaptopropionate) in Advanced Materials & Therapeutics
Executive Summary
Ethylene bis(3-mercaptopropionate) (E-BMP), also known as Glycol Di(3-mercaptopropionate) (GDMP), is a difunctional thiol monomer critical to the formulation of high-performance optical resins and biodegradable biomaterials.[1] Unlike its tetra-functional counterpart (PETMP), E-BMP offers a linear glycol backbone that imparts flexibility and specific hydrolytic degradation profiles to polymer networks.[1]
This guide provides a technical deep-dive into the physicochemical behavior, reaction mechanisms, and validated experimental protocols for utilizing E-BMP in thiol-ene "click" chemistry and biomedical hydrogel synthesis .[1]
Physicochemical Profile
E-BMP is characterized by its low viscosity and high refractive index, making it ideal for solvent-free UV-curable formulations.[1] Its structure contains two primary thiol groups connected by flexible ester linkages, which are the sites of hydrolytic degradation.
Table 1: Technical Specifications of E-BMP
| Property | Value | Technical Note |
| CAS Number | 22504-50-3 | |
| Molecular Formula | C₈H₁₄O₄S₂ | |
| Molecular Weight | 238.32 g/mol | |
| Appearance | Clear, colorless liquid | Low color (APHA < 40) is critical for optical use.[1][2][3] |
| Purity | ≥ 95.0% (GC) | Impurities (e.g., free acid) can accelerate premature gelation.[1] |
| Thiol Content | ~26.5 - 28.0% | Theoretical: 8.39 meq/g.[1] Titration recommended before use.[1] |
| Density | 1.22 - 1.23 g/mL | At 25°C. |
| Refractive Index | 1.51 - 1.52 | High RI contributes to optical lens efficiency.[1] |
| Boiling Point | ~358°C | Decomposes before boiling at atm pressure.[1] |
| Freezing Point | ~ -3°C | Remains liquid at standard lab temperatures.[1] |
| Solubility | Organic solvents | Soluble in acetone, ethanol, chloroform; insoluble in water. |
Mechanistic Chemistry: The Thiol-Ene Advantage
E-BMP participates primarily in Thiol-Ene Click Chemistry .[1] This mechanism is distinct from standard acrylate homopolymerization because it proceeds via a step-growth mechanism (or chain-transfer dominated chain growth), resulting in:
-
Reduced Oxygen Inhibition: Peroxy radicals abstract hydrogen from the thiol, regenerating the active thiyl radical.
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Delayed Gelation: The step-growth nature allows for lower shrinkage stress.[1]
-
Homogeneity: Forms highly uniform networks with narrow glass transition breadths.[1]
Mechanism Visualization
The following diagram illustrates the radical-mediated cycle, highlighting how E-BMP (RSH) overcomes oxygen inhibition—a common failure point in UV curing.[1]
Figure 1: Radical-mediated thiol-ene cycle showing the "rescue" of oxygen-inhibited radicals by E-BMP.[1]
Application Workflow 1: High-Refractive Index Optical Resins
Context: E-BMP is used to modify urethane acrylate systems.[1] Its high refractive index (1.[1][2]52) allows the formulation of optical adhesives and lenses with RIs > 1.55 when paired with aromatic acrylates, while reducing shrinkage.
Protocol: UV-Curable Optical Adhesive [1]
Materials:
-
Monomer A: Bisphenol A ethoxylate diacrylate (High RI backbone).[1]
-
Photoinitiator: TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide).[1]
-
Stabilizer: Pyrogallol (100 ppm) to prevent dark reaction.[1]
Step-by-Step Methodology:
-
Stoichiometric Calculation:
-
Target a 1:1 ratio of Thiol to Acrylate functional groups for maximum conversion.
-
Calculation: (Mass A / EqWt A) = (Mass E-BMP / EqWt E-BMP).
-
Note: E-BMP EqWt ≈ 119.16 g/eq.[1]
-
-
Mixing (Dark Room Condition):
-
Curing:
Application Workflow 2: Biodegradable Hydrogels
Context: E-BMP contains ester linkages susceptible to hydrolysis.[1] When reacted with Poly(ethylene glycol) Diacrylate (PEGDA), it forms a hydrogel that degrades over time, suitable for controlled drug release.[1][6]
Mechanism: Base-Catalyzed Michael Addition (No UV required).[1]
Figure 2: Logic flow for the synthesis and lifecycle of an E-BMP/PEGDA biodegradable hydrogel.[1]
Protocol: Injectable Hydrogel Formulation [1][6]
Materials:
-
Polymer: PEGDA (MW 700 or 3400 Da).[1]
-
Crosslinker: E-BMP.
-
Buffer: PBS (pH 7.4).
-
Catalyst: 0.1 M NaOH (optional, accelerates gelation).
Step-by-Step Methodology:
-
Precursor Preparation:
-
Thiol Addition:
-
Initiation:
-
Degradation Study (Optional):
Handling, Stability & Safety
Oxidation Management: Thiols are prone to oxidation to disulfides (R-S-S-R) upon exposure to air, which increases viscosity and reduces reactivity.
-
Storage: Store under nitrogen or argon atmosphere at 2–8°C.
-
Check: If the liquid becomes cloudy or viscosity increases significantly, check thiol content via iodometric titration.
Safety Profile (SDS Summary):
-
Acute Toxicity: Harmful if swallowed (H302) or in contact with skin (H312).[1][7]
-
Sensitization: May cause an allergic skin reaction (H317).[1][7]
-
Aquatic: Very toxic to aquatic life with long-lasting effects (H410).[1][5][7]
-
Odor: Characteristic "skunky" thiol odor.[1] Handle in a fume hood. Bleach (hypochlorite) neutralizes the odor on glassware.[1]
References
-
National Institutes of Health (NIH) - PubChem. Ethylene bis(3-mercaptopropionate) Compound Summary.[1] Retrieved from [Link][1]
-
Cramer, N. B., et al. (2018).[1] Kinetic Model under Light-Limited Condition for Photoinitiated Thiol–Ene Coupling Reactions. ACS Omega.[1] Retrieved from [Link][1]
-
Kharkar, P. M., et al. (2013).[1] Thiol–ene click hydrogels for therapeutic delivery.[1][8] Journal of Applied Polymer Science.[1] Retrieved from [Link]
-
Royalchem. EGDMP (CAS 22504-50-3) Technical Data Sheet.[1] Retrieved from [Link][1]
Sources
- 1. Ethylene bis(3-mercaptopropionate) | C8H14O4S2 | CID 89735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. royal-chem.com [royal-chem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Ethylene bis(3-mercaptopropionate)ââCAS NOï¼22504-50-3|22504-50-3-Functional Chemicals-Green Chemicals Co., Ltd [greenchem-china.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethylene Glycol Bis(3-mercaptopropionate) | 22504-50-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
